N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
CAS No.: 891123-32-3
Cat. No.: VC5339876
Molecular Formula: C16H23N5O2S
Molecular Weight: 349.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891123-32-3 |
|---|---|
| Molecular Formula | C16H23N5O2S |
| Molecular Weight | 349.45 |
| IUPAC Name | N-cyclohexyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H23N5O2S/c1-2-6-12-9-13(22)18-15-19-20-16(21(12)15)24-10-14(23)17-11-7-4-3-5-8-11/h9,11H,2-8,10H2,1H3,(H,17,23)(H,18,19,22) |
| Standard InChI Key | ADZWMEHLRUQEAV-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3CCCCC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1, triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide belongs to the triazolopyrimidine class, featuring a fused bicyclic system comprising a 1,2,4-triazole and a pyrimidine ring. Key structural attributes include:
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Triazolo[4,3-a]pyrimidin-7-one core: A planar bicyclic system with conjugated π-electrons, contributing to potential aromatic interactions in biological targets .
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C5-propyl substituent: A hydrophobic alkyl chain enhancing lipophilicity and membrane permeability.
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C3-thioacetamide linker: A sulfur-containing moiety that may facilitate hydrogen bonding or coordinate with metal ions in enzyme active sites.
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N-Cyclohexyl carboxamide: A bulky substituent influencing steric interactions and solubility profiles.
Table 1: Fundamental Chemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of triazolopyrimidine derivatives typically follows modular strategies involving cyclocondensation, halogenation, and nucleophilic substitution. For N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, a plausible route involves:
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Formation of the Triazolopyrimidinone Core:
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Thioacetamide Installation:
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | HCl (cat.), ethanol, reflux | 65% |
| Chlorination | POCl₃, DMF, 80°C | 78% |
| Thioether Formation | Mercaptoacetic acid, K₂CO₃, DMF | 52% |
| Amidation | Cyclohexylamine, HATU, DCM | 48% |
Physicochemical Properties
Solubility and Stability
Experimental solubility data for this compound remain unreported, but analog studies suggest:
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LogP: Estimated at 2.8 ± 0.3 (predicted via XLogP3), indicating moderate lipophilicity.
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Aqueous Solubility: Likely <1 mg/mL due to the hydrophobic cyclohexyl and propyl groups.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the acetamide bond .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.45 (m, 8H, cyclohexyl), 2.55 (t, 2H, propyl-CH₂), 3.85 (s, 2H, SCH₂CO), 7.90 (s, 1H, pyrimidine-H).
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HRMS (ESI+): m/z 350.1667 [M+H]⁺ (calc. 350.1649).
Pharmacological and Industrial Applications
Therapeutic Prospects
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Oncology: Potential as a kinase inhibitor for breast and lung cancers .
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Anti-Infectives: Structural similarity to antitubercular agents warrants evaluation against resistant bacterial strains .
Industrial Synthesis Challenges
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